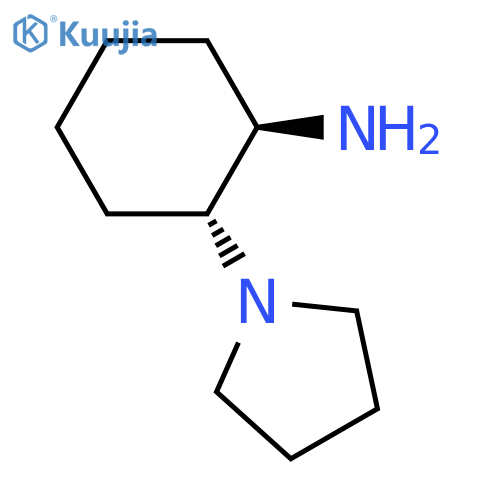

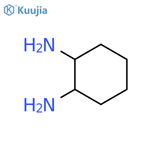

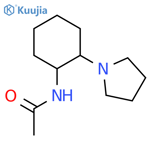

trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael-hemiacetalization reaction

,

Catalysis Science & Technology,

2018,

8(17),

4358-4363